Mass Spectrometric Resolution: Quantitation with +6 Da Mass Shift vs. Unlabeled Gestodene
Gestodene D6 provides a definitive mass spectrometric resolution from its unlabeled analyte counterpart, gestodene. In a validated LC-MS/MS method, the mass transition monitored for Gestodene D6 was m/z 332.3→129.1, compared to m/z 326.2→124.1 for gestodene [1]. This +6 Da shift ensures complete baseline separation in the mass analyzer, eliminating cross-talk and enabling accurate peak integration even at sub-picogram detection levels [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) for MS/MS quantitation |
|---|---|
| Target Compound Data | m/z 332.3 (precursor) → 129.1 (product) |
| Comparator Or Baseline | Unlabeled Gestodene: m/z 326.2 (precursor) → 124.1 (product) |
| Quantified Difference | +6 Da (332.3 - 326.2 = 6.1 Da mass shift) |
| Conditions | LC-MS/MS using positive electrospray ionization (ESI+) with an Acquity HSS-T3 column and hydroxylamine derivatization. |
Why This Matters
This unambiguous mass separation is the foundational requirement for any SIL-IS, enabling precise, matrix-independent quantitation essential for regulatory submission.
- [1] Saxena A, et al. Rapid and sensitive method for quantification of gestodene in human plasma as the oxime derivative by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study. J Chromatogr B. 2014 Jan 15;945-946:240-6. View Source
